molecular formula C6F5I B1205980 Iodopentafluorobenzene CAS No. 827-15-6

Iodopentafluorobenzene

Cat. No.: B1205980
CAS No.: 827-15-6
M. Wt: 293.96 g/mol
InChI Key: OPYHNLNYCRZOGY-UHFFFAOYSA-N
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Description

Iodopentafluorobenzene, also known as 2,3,4,5,6-pentafluoroiodobenzene, is an organic compound with the molecular formula C6F5I. It is a colorless, volatile liquid with a pungent odor. This compound is a derivative of pentafluorobenzene, where one hydrogen atom is replaced by an iodine atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodopentafluorobenzene can be synthesized through several methods. One common method involves the iodination of pentafluorobenzene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the selective substitution of the iodine atom .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale iodination processes. These processes often involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yields and purity of the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

    Pentafluorobenzene: A precursor to iodopentafluorobenzene, lacking the iodine atom.

    Bromopentafluorobenzene: Similar structure but with a bromine atom instead of iodine.

    Chloropentafluorobenzene: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: this compound is unique due to its strong halogen bonding capabilities, which are more pronounced compared to its bromine and chlorine analogs. This makes it particularly valuable in the study of halogen bonding interactions and in applications requiring strong and selective halogen bonds .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-iodobenzene
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InChI

InChI=1S/C6F5I/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
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InChI Key

OPYHNLNYCRZOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)I)F)F)F
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Molecular Formula

C6F5I
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DSSTOX Substance ID

DTXSID10231969
Record name Pentafluoroiodobenzene
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Molecular Weight

293.96 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Iodopentafluorobenzene
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CAS No.

827-15-6
Record name Pentafluoroiodobenzene
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Record name Iodopentafluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the electron distribution in iodopentafluorobenzene (this compound) that makes it relevant in supramolecular chemistry?

A1: this compound exhibits a region of positive electrostatic potential on the iodine atom, known as a σ-hole. [, ] This σ-hole enables this compound to act as a strong halogen bond donor, facilitating the formation of directional non-covalent interactions with Lewis bases. [, , , , , , ]

Q2: How does the halogen bonding strength of this compound compare to its hydrogen bonding ability?

A2: Studies have shown that the halogen bond formed between this compound and metal hydrides like Cp2TaH3 is stronger than the hydrogen bond formed between the same hydride and indole. [] This highlights the competitive nature of halogen bonds with hydrogen bonds as intermolecular interactions.

Q3: Can this compound form other types of interactions besides halogen bonding?

A3: Yes, besides acting as a halogen bond donor through its σ-hole, this compound can also engage in aryl–perfluoroaryl interactions due to its electron-deficient aromatic ring. [] These interactions contribute to the formation of diverse supramolecular architectures. [, , ]

Q4: How does the solvent affect the halogen bonding strength of this compound?

A4: The halogen bond interaction of this compound with metal fluorides is significantly affected by the solvent. [, ] For instance, a more significant halogen bond association is observed in heptane compared to toluene. This difference is attributed to the varying solvation abilities of these solvents.

Q5: Can this compound simultaneously interact with multiple Lewis bases?

A5: Yes, this compound can engage in bifurcated halogen bonding, interacting with two Lewis bases concurrently. This behavior has been observed in cocrystals with acceptors possessing multiple donor sites. []

Q6: Has the π-hole donor ability of this compound been recognized?

A6: Yes, recent studies have recognized the ability of this compound to act as a π-hole donor, expanding its potential applications in crystal engineering beyond its conventional role as a σ-hole donor. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C6F5I, and its molecular weight is 293.90 g/mol.

Q8: What spectroscopic techniques are commonly used to characterize this compound and its interactions?

A8: Various spectroscopic techniques, including Raman, infrared (FTIR), UV-Vis, vacuum ultraviolet (VUV), photoelectron, and NMR spectroscopy, are commonly employed to characterize this compound and its interactions. [, , , , , , , ]

Q9: What insights into the electronic structure of this compound and its ionized states have been gained through photoelectron spectroscopy and theoretical calculations?

A9: High-resolution photoelectron spectroscopy, combined with theoretical calculations, has revealed detailed information about the ionization processes and the electronic structure of various ionic states of this compound. [, ] These studies have led to a better understanding of the energy levels and vibrational characteristics of this molecule.

Q10: What characteristic spectroscopic changes occur upon halogen bond formation involving this compound?

A10: The formation of halogen bonds involving this compound is often accompanied by a characteristic redshift and intensity enhancement of the C–I stretching band in the far-IR region. [] This spectral signature aids in identifying and characterizing halogen bond interactions involving this compound.

Q11: Can this compound be used as a building block for constructing supramolecular architectures?

A11: Yes, the strong and directional nature of halogen bonds formed by this compound makes it a valuable synthon in crystal engineering for constructing predictable supramolecular architectures like discrete assemblies, chains, and two-dimensional networks. [, , ]

Q12: How can the electron-withdrawing fluorine atoms in this compound influence its reactivity?

A12: The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the iodine atom in this compound, strengthening its ability to engage in halogen bonding. [, , , , ] This electronic effect also influences the reactivity of this compound in other chemical transformations.

Q13: Can this compound be used in the synthesis of organometallic compounds?

A13: Yes, this compound serves as a versatile reagent in organometallic chemistry. [, ] It reacts with metals like lithium tetrahydroaluminate to form perfluorophenyl-aluminium compounds, which can be further utilized in various synthetic transformations. []

Q14: How does the C–I bond dissociation energy in this compound compare to other pentafluorophenyl halides?

A14: The C–I bond dissociation energy in this compound is weaker than the corresponding C–F, C–Cl, and C–Br bond strengths in other pentafluorophenyl halides. [] This relative weakness of the C–I bond plays a crucial role in its reactivity and its ability to participate in halogen bond formation.

Q15: How have computational methods contributed to our understanding of this compound and its interactions?

A15: Computational chemistry has played a crucial role in studying this compound. Techniques like DFT calculations have been employed to evaluate halogen bond strengths, determine molecular electrostatic potentials, and analyze the nature of intermolecular interactions. [, , , , ]

Q16: What challenges arise when developing molecular mechanics force fields to accurately describe halogen bonding interactions involving this compound?

A16: Accurately modeling halogen bonds with molecular mechanics force fields can be challenging. Studies have explored strategies involving the implementation of extra point charges (EPs) on the halogen atom to represent the anisotropic electron density responsible for the σ-hole. [] The parametrization of such EPs requires careful consideration to achieve a good balance between accuracy and computational efficiency.

Q17: Can computational methods predict the formation and stability of cocrystals involving this compound?

A17: Yes, computational tools are increasingly used to predict cocrystal formation. [, , ] By evaluating the strength and geometry of potential halogen bonding interactions, researchers can anticipate the likelihood of cocrystallization between this compound and various halogen bond acceptors.

Q18: Have there been any studies on the nonadiabatic alignment of this compound in laser fields?

A18: Yes, studies have investigated the rotational dynamics of this compound under the influence of intense laser pulses. [] These investigations provide insights into the nonadiabatic alignment of asymmetric top molecules and its dependence on various parameters.

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